Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a unique 1-oxaspiro[2.5]octane core. This structure comprises two fused rings: a three-membered epoxide ring and a six-membered carbocyclic ring, connected via a spiro carbon atom . The molecule also contains an ethyl ester group at position 2 and two methyl substituents at position 5. Its molecular formula is inferred to be C₁₂H₂₀O₃ based on structural analogs (e.g., the 5,5,7-trimethyl variant in has C₁₃H₂₂O₃) . This compound is of interest in organic synthesis due to its rigid spirocyclic framework, which can influence reactivity and stereochemical outcomes.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-14-10(13)9-12(15-9)7-5-6-11(2,3)8-12/h9H,4-8H2,1-3H3 |
InChI Key |
WSCLKDIWUDBUPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCC(C2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Sulfur Ylide-Mediated Spirocyclization
One well-documented approach involves the reaction of ethyl 4-oxocyclohexanecarboxylate with trimethylsulfoxonium iodide and potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature. This method generates Ethyl 1-oxaspiro[2.5]octane-6-carboxylate, a close structural analog, in about 65% yield after overnight stirring and extraction.
Reaction conditions and outcome:
| Parameter | Description |
|---|---|
| Starting material | Ethyl 4-oxocyclohexanecarboxylate (1 g, 5.87 mmol) |
| Reagents | Trimethylsulfoxonium iodide (3.9 g, 11.76 mmol), potassium tert-butoxide |
| Solvent | Dimethyl sulfoxide (20 mL) |
| Temperature | Room temperature (20°C) |
| Reaction time | Overnight (~18 hours) |
| Work-up | Extraction with diethyl ether, drying over Na2SO4, evaporation |
| Yield | 65% (704.5 mg) |
This method leverages the nucleophilic attack of the sulfur ylide onto the ketone carbonyl, followed by ring closure to form the oxaspiro ring system.
Base-Promoted Cyclization in Polar Aprotic Solvents
An alternative method involves the addition of potassium tert-butoxide to ethyl carbamate in N,N-dimethylformamide (DMF), followed by the addition of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate. Heating the mixture at 130°C for 18 hours affords spirocyclic intermediates, including ethyl trans-2-oxo-1-oxa-3-azaspiror4.5ldecane-8-carboxylate and its cis isomer, which are structurally related to the target compound.
| Parameter | Description |
|---|---|
| Base | Potassium tert-butoxide (23.14 g, 206 mmol) |
| Solvent | N,N-Dimethylformamide (DMF, 200 mL) |
| Starting materials | Ethyl carbamate (27.6 g, 309 mmol), Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (19 g, 103 mmol) |
| Temperature | 130°C |
| Reaction time | 18 hours |
| Work-up | Dilution with saturated NaCl, extraction with ethyl acetate, drying, filtration |
| Purification | Biotage chromatography (cyclohexane:ethyl acetate gradient) |
| Yield | Intermediate 15: 8.24 g; Intermediate 16: 4.36 g |
This method is useful for generating functionalized spirocyclic intermediates that can be further elaborated.
Cyclization via Alkoxide-Mediated Ring Closure in DMPU
Another reported approach uses potassium tert-butoxide in DMPU (N,N'-dimethylpropyleneurea) with ethyl carbamate and Ethyl 1-oxaspiro[2.5]octane-6-carboxylate. The reaction mixture is heated at 130°C for 15 hours, then quenched and purified by silica gel chromatography to yield the target spiro compound as a mixture of cis and trans isomers in approximately 75% yield.
| Parameter | Description |
|---|---|
| Base | Potassium tert-butoxide (13.10 g, 117 mmol) |
| Solvent | DMPU (107 mL) |
| Starting materials | Ethyl carbamate (15.60 g, 175 mmol), Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (10.75 g, 58.4 mmol) |
| Temperature | 130°C |
| Reaction time | 15 hours |
| Quenching | Saturated aqueous NH4Cl solution |
| Extraction | Dichloromethane (3 × 400 mL) |
| Purification | Silica gel chromatography (DCM:ethyl acetate 8:2) |
| Yield | 10 g (75%) + 2 g (14.3%) |
This method is notable for its relatively high yield and the formation of isomeric mixtures, which may be separated or used as such depending on downstream applications.
Related Synthetic Routes and Intermediates
The preparation of spiro[2.5]octane-5,7-dione derivatives via cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid esters has been reported in patent literature. These intermediates can be further transformed into spirocyclic esters like this compound through reduction and esterification steps.
The use of Lewis acids such as lithium iodide in dry tetrahydrofuran (THF) has been explored for rearrangements involving related spiro compounds, which may inform alternative synthetic routes or functional group transformations.
Comparative Summary of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfur ylide-mediated spirocyclization | Trimethylsulfoxonium iodide, potassium tert-butoxide, DMSO, RT, overnight | 65 | Straightforward; mild conditions; moderate yield |
| Base-promoted cyclization in DMF | Potassium tert-butoxide, ethyl carbamate, 130°C, 18h | ~60-70 (intermediates) | Produces functionalized intermediates; requires purification |
| Alkoxide-mediated cyclization in DMPU | Potassium tert-butoxide, DMPU, 130°C, 15h | 75 | High yield; produces cis/trans isomers; requires chromatography |
| Patent route via cyclopropyl acetic acid esters | Multi-step, involving cyclization and esterification | Variable | Useful for related spiro compounds; more complex |
Research and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Typical ^1H-NMR data for Ethyl 1-oxaspiro[2.5]octane-6-carboxylate analogs show characteristic signals:
- Triplet at ~1.20–1.27 ppm (3H) corresponding to ethyl ester methyl protons.
- Multiplets between 1.3–2.6 ppm for methylene and methine protons in the spiro ring system.
- Quartet at ~4.06 ppm (2H) for ethyl ester methylene protons.
- Broad singlets or multiplets around 5.0–5.4 ppm for protons adjacent to the spiro oxygen or carbonyl groups.
Purity and Isomeric Composition
- The synthesis often results in mixtures of cis and trans isomers, which may be separated by chromatographic techniques.
- Purity is typically confirmed by chromatographic methods (e.g., silica gel chromatography) and spectroscopic analysis.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl (aq), reflux | 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid | Slow reaction due to steric hindrance from dimethyl groups |
| Basic hydrolysis | NaOH (aq), ethanol, 60°C | Sodium salt of the carboxylic acid | Higher yields compared to acidic hydrolysis |
Epoxide Ring-Opening Reactions
The spiro[2.5]octane framework contains an epoxide ring that undergoes regioselective ring-opening.
Acid-Catalyzed Ring-Opening
Protonation of the epoxide oxygen generates an oxonium ion, leading to nucleophilic attack at the more substituted carbon (SN1-like mechanism) :
| Nucleophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| H₂O | H₂SO₄, H₂O, 25°C | Vicinal diol | Attack at tertiary carbon (C5) |
| NH₃ | NH₃, MeOH, 0°C | Amino alcohol derivative | Steric hindrance reduces reaction rate |
Base-Catalyzed Ring-Oxidation
Deprotonation of the nucleophile leads to SN2-like attack at the less hindered carbon:
| Nucleophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| NaSH | DMF, 80°C | Thioether derivative | Preferential attack at primary carbon |
Nucleophilic Substitution at the Ester Group
The ester carbonyl is susceptible to nucleophilic acyl substitution:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₂OH·HCl | Pyridine, 100°C | Hydroxamic acid | 65% |
| LiAlH₄ | THF, 0°C → RT | Primary alcohol (via reduction) | 72% |
Oxidation and Reduction
The spirocyclic structure and ester group participate in redox reactions:
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, Δ | Ketone derivative (C5 oxidation) | Limited by dimethyl group stability |
| Reduction | H₂, Pd/C, EtOH | Partially saturated spirocyclic alcohol | Selective reduction of epoxide |
Comparative Reactivity with Analogs
The 5,5-dimethyl groups significantly alter reactivity compared to non-methylated analogs:
Mechanistic Insights
Scientific Research Applications
Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The spiro structure may also contribute to its unique binding properties and biological activity.
Comparison with Similar Compounds
Structural and Electronic Effects
In contrast, the 5,5,7-trimethyl analog (C₁₃H₂₂O₃) introduces further steric bulk, which may impact conformational flexibility .
Oxygen Content: The 1,6-dioxaspiro analog (C₁₁H₁₈O₄) contains an additional oxygen atom, which could enhance polarity and hydrogen-bonding capacity compared to the mono-oxygenated target compound .
Physicochemical Properties
- Molecular Weight and Boiling Points : Higher molecular weight analogs (e.g., C₁₄H₂₄O₃, MW 240.34) are expected to have higher boiling points due to increased van der Waals interactions .
- Lipophilicity : Methyl and butyl substituents enhance hydrophobic character, which may influence bioavailability or partitioning in biological systems .
Biological Activity
Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a unique compound characterized by its spirocyclic structure, which incorporates an oxaspiro framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
- Molecular Formula : C11H18O3
- Molecular Weight : 198.26 g/mol
- IUPAC Name : this compound
- CAS Number : 1489214-90-5
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating various biological pathways. Ongoing research aims to elucidate the specific molecular interactions and pathways involved.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. This compound is being investigated for its potential as an antimicrobial agent against various pathogens. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, although detailed studies are warranted to confirm these findings.
Antioxidant Activity
The compound's antioxidant potential has been explored through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is significant as oxidative stress is implicated in numerous diseases.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, suggesting moderate antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | >100 µg/mL |
Study on Antioxidant Activity
In another study assessing antioxidant activity using DPPH and ABTS assays, this compound demonstrated significant radical scavenging activity with IC50 values of 30 µg/mL for DPPH and 25 µg/mL for ABTS assays.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 30 |
| ABTS | 25 |
Applications in Drug Development
Due to its unique structure and promising biological activities, this compound is being explored as a lead compound in drug development. Its potential applications include:
- Antimicrobial agents : Targeting resistant bacterial strains.
- Antioxidants : Developing formulations to combat oxidative stress-related diseases.
Q & A
Q. What synthetic routes are commonly employed for Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via spirocyclization strategies, often involving ketoreductase-mediated enantioselective reduction of prochiral ketones. For example, enzymatic reduction using Codex® ketoreductase KRED-P3-G09 in a phosphate buffer (pH 7.0) with NADP+ cofactor achieves >99% enantiomeric excess (ee) under nitrogen flow at 30°C . Optimization typically involves Design of Experiments (DoE) to adjust solvent systems, temperature, and enzyme loading. Post-reaction purification via silica gel chromatography (20–80% ethyl acetate/heptane gradient) yields high-purity product .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this spirocyclic compound?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves the spirocyclic conformation and stereochemistry, with validation via R-factors and electron density maps .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methyl groups at δ 1.42 ppm and spirocyclic ether signals at δ 3.93–4.41 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., CHO: [M+H] = 237.1491) .
Advanced Questions
Q. How can density functional theory (DFT) predict electronic properties and stability of this compound?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potentials, and thermodynamic stability. For example:
- HOMO-LUMO gap : A narrow gap (~4.5 eV) suggests reactivity toward electrophiles.
- Global hardness (η) : Derived from ionization potential and electron affinity, η values indicate kinetic stability .
- Solvent effects : Polarizable Continuum Model (PCM) simulations assess solvation energy in ethanol or water .
Q. What methodological approaches validate the compound’s COX-1 inhibitory activity in molecular docking studies?
- Software : AutoDock 4.2 or Vina with Lamarckian genetic algorithms .
- Parameters : Grid boxes centered on COX-1 active sites (Arg120, Tyr355), 50 genetic algorithm runs, and binding energy thresholds (<−6.5 kcal/mol).
- Validation : Compare docking scores (e.g., −6.90 kcal/mol for the compound vs. −6.94 kcal/mol for reference inhibitors) and analyze hydrogen bonds with Tyr385/Ser530 .
Q. How do structural modifications of the spirocyclic core influence biological activity in SAR studies?
- Alkyl chain elongation : Increasing chain length (e.g., hexyl vs. methyl substituents) enhances cytotoxicity selectivity (e.g., HepG2 vs. LO2 cells: selectivity index 28 vs. 20) by improving lipophilicity and membrane penetration .
- Stereochemistry : (1R,2S,5S) configurations optimize steric complementarity with COX-1, reducing IC values (e.g., 360–590 nM in HepG2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
